molecular formula C17H13N3O3S B300704 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide

Katalognummer B300704
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: UDMFPCQTASNWFL-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide is a synthetic compound that has gained significant interest in the scientific community due to its potential bioactive properties. This compound is commonly referred to as PTM, and it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies.

Wirkmechanismus

The exact mechanism of action of PTM is not fully understood. However, it is believed that PTM exerts its bioactive properties by modulating various signaling pathways involved in inflammation and oxidative stress. PTM has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of pro-inflammatory cytokines. Furthermore, PTM has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
PTM has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that PTM can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, PTM has been shown to inhibit angiogenesis, a process that is crucial for the growth and metastasis of tumors.

Vorteile Und Einschränkungen Für Laborexperimente

PTM has several advantages for laboratory experiments. Firstly, it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Secondly, PTM exhibits potent bioactive properties, which makes it a promising candidate for drug development. However, PTM has some limitations as well. For instance, its bioavailability and pharmacokinetic properties have not been fully characterized, which makes it challenging to translate its potential therapeutic applications into clinical settings.

Zukünftige Richtungen

There are several future directions for research on PTM. Firstly, more studies are needed to fully elucidate the mechanism of action of PTM. Secondly, the pharmacokinetic properties of PTM need to be characterized to determine its bioavailability and half-life in vivo. Additionally, more in vivo studies are needed to determine the efficacy and safety of PTM in animal models. Finally, the potential therapeutic applications of PTM in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases need to be explored further.
In conclusion, PTM is a synthetic compound that exhibits potent bioactive properties. It has been extensively studied for its potential therapeutic applications in various fields of medicine. However, more research is needed to fully elucidate its mechanism of action, pharmacokinetic properties, and potential therapeutic applications.

Synthesemethoden

PTM can be synthesized using a straightforward method that involves the condensation of 2-thioxo-4-thiazolidinone and 4-pyridinecarbaldehyde in the presence of phenylacetic acid. The resulting product is a yellow crystalline powder that can be purified using recrystallization techniques.

Wissenschaftliche Forschungsanwendungen

PTM has been extensively studied for its potential therapeutic applications in various fields of medicine. Several studies have reported that PTM exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, PTM has been shown to possess significant antioxidant properties that can protect cells from oxidative stress-induced damage.

Eigenschaften

Produktname

2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide

Molekularformel

C17H13N3O3S

Molekulargewicht

339.4 g/mol

IUPAC-Name

2-[(5E)-2,4-dioxo-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C17H13N3O3S/c21-15(19-13-4-2-1-3-5-13)11-20-16(22)14(24-17(20)23)10-12-6-8-18-9-7-12/h1-10H,11H2,(H,19,21)/b14-10+

InChI-Schlüssel

UDMFPCQTASNWFL-GXDHUFHOSA-N

Isomerische SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=NC=C3)/SC2=O

SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=NC=C3)SC2=O

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=NC=C3)SC2=O

Löslichkeit

5.5 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.